(4-Tert-butyl-1,2-oxazol-3-yl)methanol
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Overview
Description
(4-Tert-butyl-1,2-oxazol-3-yl)methanol is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound features a tert-butyl group attached to the isoxazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Tert-butyl-1,2-oxazol-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of tert-butyl-substituted nitrile oxides with alkynes under mild conditions to form the isoxazole ring. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . Another approach involves the use of tert-butyl nitrite or isoamyl nitrite for the cyclization of aldoximes and alkynes .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . Microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
(4-Tert-butyl-1,2-oxazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The isoxazole ring can be reduced under specific conditions to form the corresponding amine.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
(4-Tert-butyl-1,2-oxazol-3-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Tert-butyl-1,2-oxazol-3-yl)methanol involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The tert-butyl group can influence the compound’s binding affinity and selectivity for these targets . The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound without the tert-butyl group.
3,5-Dimethylisoxazole: A similar compound with methyl groups at positions 3 and 5.
4-Methylisoxazole: A compound with a methyl group at position 4.
Uniqueness
(4-Tert-butyl-1,2-oxazol-3-yl)methanol is unique due to the presence of the tert-butyl group, which can enhance its stability and influence its reactivity. This structural feature can also impact its biological activity and make it a valuable compound for various applications .
Properties
IUPAC Name |
(4-tert-butyl-1,2-oxazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(2,3)6-5-11-9-7(6)4-10/h5,10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVRBPPVWGIASN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CON=C1CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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